2-Amino-7-chloro-3-phenylquinoline
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Overview
Description
2-Amino-7-chloro-3-phenylquinoline is a heterocyclic aromatic compound with a quinoline backbone It is characterized by the presence of an amino group at the second position, a chlorine atom at the seventh position, and a phenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-chloro-3-phenylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions. Another method involves the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of an oxidizing agent like nitrobenzene.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-chloro-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include nitroquinolines, dechlorinated quinolines, and substituted quinoline derivatives .
Scientific Research Applications
2-Amino-7-chloro-3-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: This compound exhibits potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of 2-Amino-7-chloro-3-phenylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-phenylquinoline: Lacks the chlorine atom at the seventh position.
7-Chloro-3-phenylquinoline: Lacks the amino group at the second position.
2-Amino-7-chloroquinoline: Lacks the phenyl group at the third position.
Uniqueness
2-Amino-7-chloro-3-phenylquinoline is unique due to the combined presence of the amino, chlorine, and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C15H11ClN2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
7-chloro-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C15H11ClN2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H,(H2,17,18) |
InChI Key |
DDORJNTZBMGKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Cl)N |
Origin of Product |
United States |
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